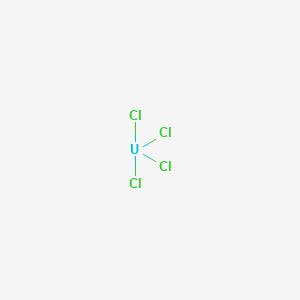
Uranium chloride (UCl4)
Übersicht
Beschreibung
Uranium tetrachloride is an inorganic compound composed of uranium and chlorine, with the chemical formula UCl₄ . It appears as a hygroscopic olive-green solid . Historically, it played a crucial role in the electromagnetic isotope separation (EMIS) process for uranium enrichment. Additionally, it serves as a fundamental starting material for organouranium chemistry .
Synthesis Analysis
Several convenient lab-scale syntheses of high-purity uranium(IV) halides have been developed. These syntheses involve the reaction of AlX₃ (where X represents Cl , Br , or I ) with UO₂ (readily available through the reduction of uranyl salts like UO₂(NO₃)₂·6H₂O ). As a result, UCl₄ , UBr₄ , and UI₄ can be obtained in the form of large single crystals . These methods eliminate the need for pure metallic uranium and rely on more accessible starting materials, such as impure UO₂ , along with the respective aluminum halide. Chemical vapor transport (CVT) is employed in situ for product purification .
Wissenschaftliche Forschungsanwendungen
Thermochemical Properties
Uranium chlorides, including UCl4, have been characterized thermochemically, revealing insights into their bond dissociation energies and absolute entropies. These studies provide foundational knowledge for understanding the chemical behavior of uranium chlorides in various states, crucial for applications in nuclear chemistry and materials science (Lau & Hildenbrand, 1984).
Photoelectron Spectroscopy and Theoretical Studies
Research involving gaseous uranium hexachlorides in different oxidation states, including studies on UCl4, has been conducted. This research contributes to a deeper understanding of the chemical bonding and physical properties of uranium chlorides, which are significant in actinide chemistry and the nuclear industry (Su et al., 2015).
Electrochemistry in Nuclear Fuel Reprocessing
Studies on the electrochemical properties of uranium dissolved in various eutectic melts, such as LiCl-KCl, often involve UCl4. This research supports the development of nuclear fuel reprocessing technologies, where understanding the behavior of uranium in these melts is vital (Masset et al., 2005).
Uranium Chlorination Processes
Research on the chlorination of uranium oxide using systems like U3O8-C-Cl2, which produce uranium chlorides including UCl4, is critical for developing efficient and effective methods for uranium processing in various industrial applications (Shin et al., 1998).
Synthesis and Structural Studies
Studies on the facile synthesis of UCl4 and its reactions with alkali metals contribute to the understanding of uranium chemistry. These findings are essential for the development of new materials and the advancement of nuclear science (Schleid, Meyer, & Morss, 1987).
Electrode Potentials in Fused Alkali Chloride Solutions
Research on the electrode potentials of uranium chlorides, including UCl4, in fused alkali chloride solutions provides valuable insights into the electrochemical behavior of these compounds. This knowledge is crucial for applications in electrochemistry and nuclear science (Flengas, 1961).
Molecular Dynamics Simulations
First-principles molecular dynamics simulations of uranium chloride salts, including UCl4, in molten salts like MgCl2 have been conducted to understand their structure and chemical properties. These studies are significant for improving nuclear reactor technologies, particularly in the context of molten salt reactors (Li, Dai, & Jiang, 2019).
Uranium Chlorination Using Ammonium Chloride
Research on the chlorination of uranium metal using ammonium chloride to produce uranium chlorides like UCl3 and UCl4 offers insights into simpler and more efficient methods for producing uranium chloride without impurities. This is important for various industrial and nuclear applications (Eun et al., 2017).
Uranium Chloride Complexes and Ligands
The study of uranium(V) chloride complexes with various ligands, which involves understanding the interactions and properties of compounds like UCl4, is crucial for developing new materials with specific electronic and magnetic properties. These materials have potential applications in various technological and scientific fields (Singh, Singh, & Paul, 1974).
Uranium (III) Precipitation in Molten Chloride
Studies on the precipitation of uranium (III) in molten chloride salts, involving UCl4, contribute to the advancement of pyrochemical processes for nuclear fuel treatment. Understanding these processes is vital for the safe and efficient recycling of nuclear fuel (Vigier et al., 2016).
Complexes and Electrochemical Behavior
Research into complexes of uranium tetrachloride with various ligands and their electrochemical behavior helps in comprehending the chemical nature and potential applications of uranium compounds in various scientific domains, including nuclear chemistry and material science (Gardner, McMaster, & Liddle, 2009).
Eigenschaften
IUPAC Name |
tetrachlorouranium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.U/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICRATUQFHULE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[U](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
UCl4, Cl4U | |
| Record name | uranium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uranium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Uranium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uranium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064906 | |
| Record name | Uranium chloride (UCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals; [Merck Index] Green salt; [ATSDR ToxProfiles] | |
| Record name | Uranium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Uranium chloride (UCl4) | |
CAS RN |
10026-10-5 | |
| Record name | Uranium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uranium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium chloride (UCl4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uranium chloride (UCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uranium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)











